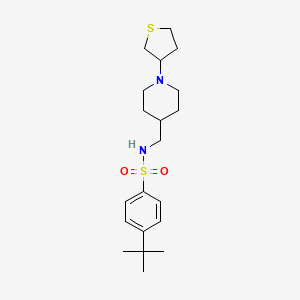

![molecular formula C7H16ClNO2 B2956775 [(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride CAS No. 2377005-09-7](/img/structure/B2956775.png)

[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

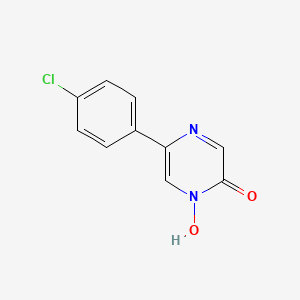

“[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 1283146-40-6 . It has a molecular weight of 167.64 . The compound is stored at 4 degrees Celsius and comes in a powder form . The IUPAC name for this compound is ((2S,4S)-4-methoxypyrrolidin-2-yl)methanol hydrochloride .

Molecular Structure Analysis

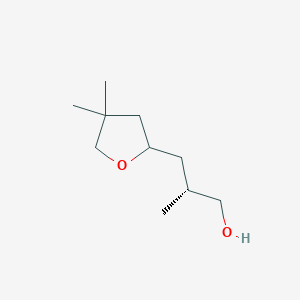

The InChI code for this compound is 1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The methoxy and methyl groups are attached to this ring.Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 167.64 . It is stored at 4 degrees Celsius .Applications De Recherche Scientifique

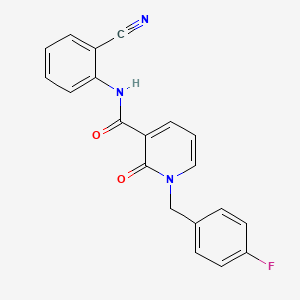

Methanol as a Building Block in Organic Synthesis

Methanol is a versatile solvent and reagent in organic chemistry, playing a crucial role in various synthetic processes due to its polarity and ability to act as both a solvent and a reactant. It is involved in the formation of hydrocarbons via the decomposition of surface methoxy groups on acidic zeolite catalysts, illustrating its role in the conversion processes in catalysis and material science Wang et al., 2006. Additionally, methanol is fundamental in the synthesis of methyl formate through photo-oxidation processes on TiO2, showcasing its utility in producing valuable chemicals through photocatalytic reactions Phillips et al., 2013.

Methanol in Catalysis and Material Science

Methanol serves as a key feedstock in the methanol-to-olefin process, which is catalyzed by acidic zeolites. This process is significant for the production of light olefins, a crucial component in the petrochemical industry, from methanol. The initial C-C bond formation in this process has been a subject of research, highlighting methanol's role in generating the first hydrocarbons leading to the reactive hydrocarbon pool necessary for the methanol-to-olefin conversion Wang et al., 2003.

Synthetic Applications

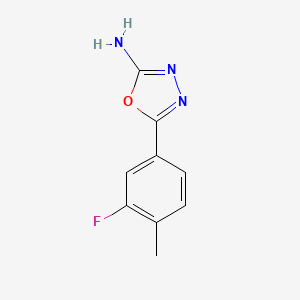

The compound's structural motifs, particularly the pyrrolidinyl methanol moiety, are of interest in the synthesis of complex organic molecules. For example, the synthesis of various pyrrolidines and pyrroles through condensation and cyclization reactions showcases the utility of related structures in producing compounds with potential applications in pharmaceuticals and agrochemicals Bellur et al., 2005.

Safety and Hazards

Mécanisme D'action

Target of Action

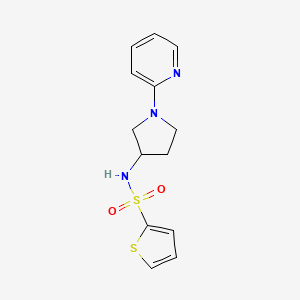

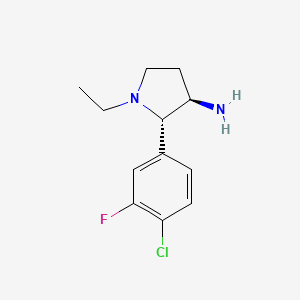

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have target selectivity and can influence various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

The stereochemistry of the molecule and the three-dimensional coverage due to the non-planarity of the pyrrolidine ring can potentially influence the compound’s interaction with its environment .

Propriétés

IUPAC Name |

[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8-4-7(10-2)3-6(8)5-9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHRYDDMFWSXEZ-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CO)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]1CO)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)

![6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)

![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)

![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)

![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)

![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)